molecular formula C13H11FO2 B12549721 4-Fluoro-2-methoxy-1-phenoxybenzene CAS No. 666750-29-4

4-Fluoro-2-methoxy-1-phenoxybenzene

Cat. No.: B12549721
CAS No.: 666750-29-4
M. Wt: 218.22 g/mol
InChI Key: AUFOEZDZPUUMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methoxy-1-phenoxybenzene is an aromatic compound with the molecular formula C13H11FO2 It is a derivative of benzene, where the benzene ring is substituted with a fluoro group, a methoxy group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-1-phenoxybenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Diazotization: Aniline is diazotized to form a diazonium salt.

    Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the fluoro group.

    Methoxylation: The fluoro-substituted benzene is then methoxylated.

    Phenoxylation: Finally, the methoxy-substituted benzene undergoes phenoxylation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-1-phenoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid, nitric acid).

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas are used.

Major Products

    Electrophilic Aromatic Substitution: Products include halogenated derivatives.

    Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include reduced phenoxy derivatives.

Scientific Research Applications

4-Fluoro-2-methoxy-1-phenoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-1-phenoxybenzene involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and phenoxy groups can modulate its electronic properties and reactivity. The compound can participate in various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-methoxy-1-phenoxybenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science .

Properties

CAS No.

666750-29-4

Molecular Formula

C13H11FO2

Molecular Weight

218.22 g/mol

IUPAC Name

4-fluoro-2-methoxy-1-phenoxybenzene

InChI

InChI=1S/C13H11FO2/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

AUFOEZDZPUUMDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.